molecular formula C10H10BrNO B1443788 1-Bromo-4-(2-isocyanatopropyl)benzene CAS No. 1082787-37-8

1-Bromo-4-(2-isocyanatopropyl)benzene

Cat. No.: B1443788
CAS No.: 1082787-37-8
M. Wt: 240.1 g/mol
InChI Key: AWXDJSIOMUEASQ-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-isocyanatopropyl)benzene is an organic compound with the molecular formula C10H10BrNO. It consists of a benzene ring substituted with a bromine atom and a 2-isocyanatopropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-isocyanatopropyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzene with 2-isocyanatopropane in the presence of a suitable catalyst, such as a palladium or nickel catalyst, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-isocyanatopropyl)benzene undergoes various types of chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form bromine-containing derivatives.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.

  • Substitution: The isocyanate group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Bromine oxides and other brominated compounds.

  • Reduction Products: Derivatives lacking the bromine atom.

  • Substitution Products: Amides, ureas, and other isocyanate derivatives.

Scientific Research Applications

1-Bromo-4-(2-isocyanatopropyl)benzene has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.

  • Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-4-(2-isocyanatopropyl)benzene exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form new bonds. In biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

1-Bromo-4-(2-isocyanatopropyl)benzene is similar to other brominated aromatic compounds, such as 1-bromo-2-nitrobenzene and 1-bromo-3-nitrobenzene. its unique isocyanate group sets it apart, providing distinct reactivity and applications. The presence of the isocyanate group allows for the formation of ureas and other derivatives, which are not possible with simple brominated compounds.

Properties

IUPAC Name

1-bromo-4-(2-isocyanatopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-8(12-7-13)6-9-2-4-10(11)5-3-9/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXDJSIOMUEASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082787-37-8
Record name 1-bromo-4-(2-isocyanatopropyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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